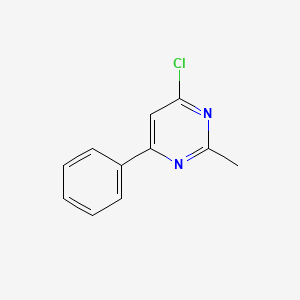

4-氯-2-甲基-6-苯基嘧啶

概述

描述

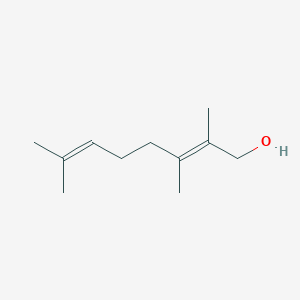

4-Chloro-2-methyl-6-phenylpyrimidine is a chemical compound with the molecular formula C11H9ClN2 . It has a molecular weight of 204.66 . The compound is typically a white to yellow solid .

Molecular Structure Analysis

The InChI code for 4-Chloro-2-methyl-6-phenylpyrimidine is1S/C11H9ClN2/c1-8-13-10(7-11(12)14-8)9-5-3-2-4-6-9/h2-7H,1H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

4-Chloro-2-methyl-6-phenylpyrimidine has a density of 1.2±0.1 g/cm3, a boiling point of 232.0±33.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has a molar refractivity of 56.7±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 169.4±3.0 cm3 .科学研究应用

环转化研究

4-氯-2-甲基-6-苯基嘧啶一直是探索杂环化合物中环转化的研究中的一个感兴趣的主题。例如,研究表明其转化为 4-甲基-2-苯基-s-三嗪,提供了涉及杂环卤代化合物的反应机理的见解 (Meeteren & Plas, 2010)。另一项研究重点关注其转化为 4-氨基-2-苯基嘧啶,揭示了环中 14C 标记定位的细节,这对于理解嘧啶化学中的反应途径具有重要意义 (Meeteren & Plas, 2010)。

抗菌活性和晶体结构

在抗菌研究领域,4-氯-2-甲基-6-苯基嘧啶的衍生物,尤其是涉及硒酮的衍生物,已被检测其抗菌活性。研究调查了氯和甲基取代基对这些活性的影响,以及对这些化合物的晶体结构的分析 (Korona-Głowniak 等,2021)。

有机金属化学

该化合物还在有机金属化学中发挥作用,特别是在环钯化的情况下。已经对苯基嘧啶(包括 4-氯-2-甲基-6-苯基嘧啶)的环钯化以及它们 NMR 特征和 X 射线结构的研究进行了研究 (Caygill、Hartshorn 和 Steel,1990)。

非线性光学性质

该化合物的衍生物也因其在非线性光学 (NLO) 领域的潜力而被探索。研究调查了硫代嘧啶衍生物的电子、线性和非线性光学性质,证明了它们在医学和 NLO 应用中的重要性 (Hussain 等,2020)。

细胞毒活性

此外,研究已转向了解 4-氯-2-甲基-6-苯基嘧啶衍生物的细胞毒活性。这包括合成新的硫代嘧啶衍生物并评估它们对不同细胞系的影响,为它们在医学应用中的潜在用途提供了宝贵的见解 (Stolarczyk 等,2018)。

安全和危害

4-Chloro-2-methyl-6-phenylpyrimidine is classified as a skin irritant (Category 2), an eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, and to use only outdoors or in a well-ventilated area .

未来方向

While specific future directions for 4-Chloro-2-methyl-6-phenylpyrimidine are not mentioned in the search results, research into pyrimidine derivatives continues to be a promising field. These compounds have potential applications in various areas, including the development of new pharmaceuticals and fungicides .

作用机制

Target of Action

Pyrimidines, a class of compounds to which 4-chloro-2-methyl-6-phenylpyrimidine belongs, are known to interact with various biological targets, including serotonin (5-ht) receptor sites .

Mode of Action

The mode of action of 4-Chloro-2-methyl-6-phenylpyrimidine involves a nucleophilic attack on the pyrimidine ring. The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . The introduction of hydrophobic groups such as phenyl, 1,3-dithianyl, or naphthyl, as well as a cationic side chain, are expected to enhance affinity . The interaction of the ligand with an anionic side chain of the serotonin (5-HT) receptor site neutralizes the positive charge on the ligand bound to the receptor .

Pharmacokinetics

It is known that the compound has a molecular weight of 20466 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including antimicrobial and antibacterial activities .

属性

IUPAC Name |

4-chloro-2-methyl-6-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c1-8-13-10(7-11(12)14-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRVYJDOHARDKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[oxolan-3-yl(phenyl)methyl]acetamide](/img/structure/B2968998.png)

![N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide](/img/structure/B2968999.png)

![1-{[(4-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione](/img/structure/B2969001.png)

![2-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenyl}-3-pyrrolidin-1-ylpyrazine](/img/structure/B2969004.png)

![4-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2969013.png)

![(E)-N-[(6-Chloro-1H-indol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2969014.png)

![N-(3,4-dimethylphenyl)-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2969019.png)